Cas no 2227793-43-1 (rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid)

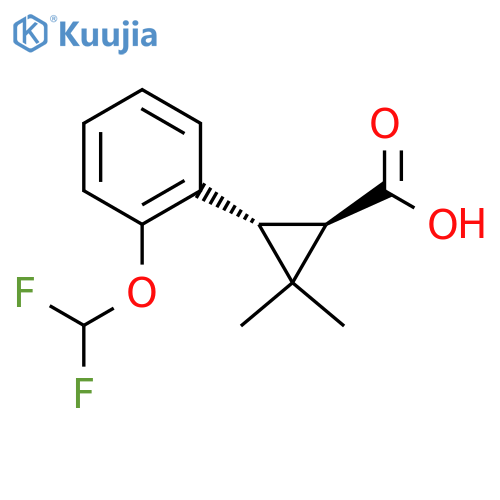

2227793-43-1 structure

商品名:rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid

rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid

- rac-(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid

- 2227793-43-1

- EN300-1972435

-

- インチ: 1S/C13H14F2O3/c1-13(2)9(10(13)11(16)17)7-5-3-4-6-8(7)18-12(14)15/h3-6,9-10,12H,1-2H3,(H,16,17)/t9-,10+/m1/s1

- InChIKey: UCJIOMDYUCIPEW-ZJUUUORDSA-N

- ほほえんだ: FC(OC1C=CC=CC=1[C@@H]1[C@@H](C(=O)O)C1(C)C)F

計算された属性

- せいみつぶんしりょう: 256.09110063g/mol

- どういたいしつりょう: 256.09110063g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 330

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 46.5Ų

rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1972435-0.1g |

rac-(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |

2227793-43-1 | 0.1g |

$1081.0 | 2023-09-16 | ||

| Enamine | EN300-1972435-0.5g |

rac-(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |

2227793-43-1 | 0.5g |

$1180.0 | 2023-09-16 | ||

| Enamine | EN300-1972435-5.0g |

rac-(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |

2227793-43-1 | 5g |

$3562.0 | 2023-06-01 | ||

| Enamine | EN300-1972435-5g |

rac-(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |

2227793-43-1 | 5g |

$3562.0 | 2023-09-16 | ||

| Enamine | EN300-1972435-1.0g |

rac-(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |

2227793-43-1 | 1g |

$1229.0 | 2023-06-01 | ||

| Enamine | EN300-1972435-0.05g |

rac-(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |

2227793-43-1 | 0.05g |

$1032.0 | 2023-09-16 | ||

| Enamine | EN300-1972435-0.25g |

rac-(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |

2227793-43-1 | 0.25g |

$1131.0 | 2023-09-16 | ||

| Enamine | EN300-1972435-10.0g |

rac-(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |

2227793-43-1 | 10g |

$5283.0 | 2023-06-01 | ||

| Enamine | EN300-1972435-2.5g |

rac-(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |

2227793-43-1 | 2.5g |

$2408.0 | 2023-09-16 | ||

| Enamine | EN300-1972435-10g |

rac-(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |

2227793-43-1 | 10g |

$5283.0 | 2023-09-16 |

rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

2227793-43-1 (rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid) 関連製品

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量